1-(2-Chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione 1-(2-Chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione
Brand Name: Vulcanchem
CAS No.: 496774-15-3
VCID: VC0431620
InChI: InChI=1S/C19H17ClN2O2/c20-15-7-3-4-8-16(15)22-18(23)11-17(19(22)24)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,17H,9-12H2
SMILES: C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl
Molecular Formula: C19H17ClN2O2
Molecular Weight: 340.8g/mol

1-(2-Chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione

CAS No.: 496774-15-3

Main Products

VCID: VC0431620

Molecular Formula: C19H17ClN2O2

Molecular Weight: 340.8g/mol

1-(2-Chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione - 496774-15-3

CAS No. 496774-15-3
Product Name 1-(2-Chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2,5-pyrrolidinedione
Molecular Formula C19H17ClN2O2
Molecular Weight 340.8g/mol
IUPAC Name 1-(2-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C19H17ClN2O2/c20-15-7-3-4-8-16(15)22-18(23)11-17(19(22)24)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,17H,9-12H2
Standard InChIKey UKZTWTULPVWANM-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl
Canonical SMILES C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl
PubChem Compound 3152008
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator